N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
Description
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a quinoxaline derivative featuring a thiophene-2-sulfonamido substituent at the 3-position of the quinoxaline core, an acetamide group at the para position of the phenylamino moiety, and a sulfonamide bridge connecting the quinoxaline and phenyl rings. The compound’s design leverages the quinoxaline scaffold, known for its role in kinase inhibition and antimicrobial activity, combined with a thiophene-sulfonamido group that may enhance electronic interactions in biological targets.
Properties
IUPAC Name |
N-[4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-13(26)21-14-8-10-15(11-9-14)22-19-20(24-17-6-3-2-5-16(17)23-19)25-30(27,28)18-7-4-12-29-18/h2-12H,1H3,(H,21,26)(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJBAXPCXXTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The thiophene sulfonamide group is then introduced via sulfonation and subsequent amination reactions. Finally, the acetamide moiety is attached through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Chemical Reactions Analysis
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium carbonate.
Scientific Research Applications
Chemistry
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. Such properties make it an essential reagent in organic synthesis.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in critical cellular pathways, potentially leading to therapeutic applications in treating diseases such as cancer and infections.
Medicine
In the medical field, this compound is explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit tyrosine kinases suggests a mechanism through which it disrupts cancer cell signaling pathways, thereby inhibiting proliferation and survival of malignant cells.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of this compound reveals that modifications to the quinoxaline ring and sulfonamide group significantly influence its biological activity. For example:
- Substitution Patterns : The presence of various substituents on the phenyl rings can enhance lipophilicity, which is often correlated with increased bioactivity against cancer cell lines.
- Docking Studies : Molecular docking studies have shown that optimal binding affinities with target proteins are achieved through specific substitutions at the 2 and 4 positions of the quinoxaline ring.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in treating infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cell division and growth, making the compound effective against cancer cells and microorganisms . Additionally, the quinoxaline core can interact with various receptors and enzymes, further enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Structural and Electronic Differences
- Thiophene vs. Aromatic Substitutents : The thiophene-2-sulfonamido group in the target compound introduces a heteroaromatic sulfur atom, which may enhance π-stacking interactions compared to purely phenyl-based substituents (e.g., 4-chlorophenyl or 3,4-dimethylbenzene in ). Thiophene’s electron-rich nature could also modulate binding affinity in enzyme active sites.
- Sulfonamide Linkage: The sulfonamide bridge is a common feature in analogs, but its position and connectivity vary. For example, in , the sulfamoyl group is directly attached to the phenyl ring, whereas in the target compound, it links the quinoxaline and phenylamino moieties.
Pharmacological Activity
- SARS-CoV-2 3CL Protease Inhibition : The 4-chlorophenyl analog (IC50 = 38 ± 3 μM) demonstrates moderate inhibition of SARS-CoV-2 3CL protease, suggesting that the target compound’s thiophene substituent could alter potency depending on steric and electronic effects .
Physicochemical Properties
- Conversely, the 4-chlorophenyl analog’s lower polarity could favor metabolic stability .
- Molecular Weight : The target compound’s estimated molecular weight (~460–470 g/mol) aligns with drug-like properties, similar to its analogs .
Biological Activity
N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities, and a thiophene group that enhances its pharmacological properties. The sulfonamide moiety is also significant as it can mimic natural substrates in enzymatic reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, altering signaling pathways that are crucial for cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antimicrobial activity .
Anticancer Properties
Several studies have investigated the anticancer potential of quinoxaline derivatives:
- Cell Line Studies : Compounds with similar structures have been evaluated against various cancer cell lines, showing IC50 values in the low micromolar range. For example, one study reported an IC50 of 49.85 µM for a related derivative against A549 lung cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide-containing compounds have also been explored:
- Cytokine Inhibition : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reaching up to 93% at certain concentrations .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Activity Evaluation :
- Inflammation Model Studies :
Data Tables
| Activity Type | Compound | Target Pathogen/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Quinoxaline Derivative | Staphylococcus aureus | 0.22 µg/mL |
| Anticancer | Quinoxaline Derivative | A549 Lung Cancer Cells | 49.85 µM |
| Anti-inflammatory | Sulfonamide Derivative | Cytokine Production | Up to 93% inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential coupling of sulfonamide, quinoxaline, and acetamide moieties. A general approach includes:
Sulfonamide Formation: React thiophene-2-sulfonyl chloride with 3-aminoquinoxaline under basic conditions (e.g., pyridine or EtN) to yield the sulfonamidoquinoxaline intermediate .
Quinoxaline-Amino Coupling: Introduce the 4-aminophenylacetamide group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(dba)) and ligands (e.g., Xantphos) in anhydrous DMF .
Purification: Employ column chromatography (silica gel, eluent: CHCl/MeOH gradient) and verify purity via HPLC (>95%) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- H/C NMR: Key signals include:
- Thiophene protons: δ 7.2–7.8 ppm (multiplet, H and H) .
- Quinoxaline NH: δ 10.1–10.5 ppm (broad singlet, exchangeable with DO) .
- Acetamide CH: δ 2.1 ppm (singlet) and CONH: δ 8.3–8.5 ppm .
- FTIR: Confirm sulfonamide (S=O at 1160–1350 cm) and acetamide (C=O at 1650–1680 cm) functionalities .
Advanced: What in vitro assays are optimal for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., SARS-CoV-2 3CL protease inhibition, as in ) with IC determination via dose-response curves (concentration range: 1–100 µM) .
- Anticancer Activity: Screen against HEPG2 cells using MTT assays. Compare IC values with structurally related compounds (e.g., quinoxaline sulfonamides like compound 9 in , IC = 15.6 mmol L) .
- Selectivity: Counter-screen against non-target enzymes (e.g., kinases) to assess off-target effects .
Advanced: How can structure-activity relationships (SAR) guide potency optimization?
Methodological Answer:
- Sulfonamide Modifications: Replace thiophene with 4-chlorophenyl (as in CPSQPA, IC = 38 µM in ) to evaluate steric/electronic effects on protease inhibition .
- Quinoxaline Substitutions: Introduce electron-withdrawing groups (e.g., Cl, F) at position 6 to enhance cellular permeability and target binding .
- Acetamide Linker: Optimize the phenylacetamide spacer length (e.g., methyl vs. ethyl) to balance solubility and potency using molecular docking .
Advanced: How do solubility and stability impact pharmacological testing?
Methodological Answer:
- Solubility Screening: Use shake-flask method in PBS (pH 7.4) and DMSO. Low solubility (<10 µg/mL) necessitates formulation with cyclodextrins or PEGylation .
- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; instability in aqueous buffers may require lyophilization .
Advanced: What computational methods predict binding modes and affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., 3CL protease). Key residues (e.g., His41, Cys145 in SARS-CoV-2) should form hydrogen bonds with sulfonamide and quinoxaline groups .
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. Calculate binding free energy (MM-PBSA) for affinity ranking .
Advanced: How to address contradictions in biological data across structural analogs?
Methodological Answer:
- Assay Standardization: Re-test compounds under identical conditions (e.g., cell line passage number, enzyme batch). For example, CPSQPA (IC = 38 µM) and thiophene analogs may show variability due to assay pH or incubation time .
- Meta-Analysis: Compare IC trends across scaffolds (e.g., quinoxaline vs. quinazoline derivatives) to identify conserved pharmacophores .
Advanced: What challenges arise in scaling synthesis for preclinical studies?
Methodological Answer:
- Yield Optimization: Transition from batch to flow chemistry for Pd-catalyzed amination steps to improve reproducibility and reduce metal leaching .
- Purification: Replace column chromatography with recrystallization (solvent: EtOH/HO) for cost-effective large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
